molecular formula C20H14ClN3O3S B1675547 Lintitript CAS No. 136381-85-6

Lintitript

Katalognummer: B1675547
CAS-Nummer: 136381-85-6
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: ILNRQFBVVQUOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Lintitript unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

Mechanism of Action:
Lintitript functions primarily as a competitive antagonist of CCK-A receptors. It has been shown to significantly affect gastric emptying and pancreatic secretion.

Clinical Studies:
A study involving nine healthy male volunteers demonstrated that this compound markedly accelerated gastric emptying of solid meals while having minimal effect on liquid emptying. The lag phase for solid emptying decreased by 20%, and the overall emptying time was reduced by 12% and 13% for the area under the curve (AUC) and half-emptying time, respectively . This suggests that this compound plays a significant role in regulating gastric motility through its antagonistic action on CCK receptors.

Table 1: Effects of this compound on Gastric Emptying

ParameterControl (Placebo)This compound (15 mg)
Lag Phase (min)XY
AUC (min)AB
Half-Emptying Time (min)CD
Plasma CCK Levels (pg/mL)EF
Postprandial PP Levels (pg/mL)GH

Cancer Research

Recent studies indicate that CCK receptors may be involved in tumor progression and metastasis. This compound has been identified as a potential therapeutic agent for targeting cancer cells expressing CCK receptors.

Case Study:
In research focusing on non-small cell lung cancer (NSCLC), it was found that CCK-A receptor antagonists like this compound could serve as biomarkers for prognosis and treatment response. The study highlighted the potential of this compound to inhibit tumor growth by blocking CCK receptor signaling pathways .

Table 2: Role of this compound in Cancer Treatment

Cancer TypeMechanism of ActionOutcome
Non-Small Cell Lung CancerInhibition of CCK receptor signalingReduced tumor growth
Gastric CancerModulation of gastric motilityImproved treatment efficacy

Metabolic Disorders

This compound has also been investigated for its effects on feeding behavior and metabolism. Its ability to alter feeding habits suggests a role in treating conditions like anorexia nervosa.

Research Findings:
In animal models, this compound was shown to influence feeding patterns, potentially providing insights into its application for metabolic disorders characterized by altered appetite regulation .

Pharmacological Insights

This compound exhibits high selectivity for CCK-A receptors with a Ki value of 0.2 nM, demonstrating its potency as a therapeutic agent . Its competitive antagonism is evidenced by its ability to inhibit CCK-stimulated amylase release and gallbladder contractions in vitro.

Wirkmechanismus

Lintitript exerts its effects by antagonizing the cholecystokinin type A receptor. Cholecystokinin modulates feeding and dopamine-induced behavior in the central and peripheral nervous systems. This compound binds to the cholecystokinin type A receptor, thereby inhibiting the effects of cholecystokinin and altering feeding habits . The exact molecular targets and pathways involved in this mechanism are still under investigation .

Biologische Aktivität

Lintitript, also known as SR 27897, is a selective antagonist of the cholecystokinin type A (CCK-A) receptor, primarily developed for managing appetite disorders and pancreatic cancer. This compound has garnered interest due to its potent biological activity related to CCK receptor modulation, which plays a crucial role in various physiological processes, including digestion and satiety.

This compound functions by binding to the CCK-A receptor, inhibiting the action of cholecystokinin (CCK), a peptide hormone that stimulates digestive processes. The binding affinity of this compound to CCK-A receptors is notably high, with a Ki value of 0.2 nM in rat pancreatic membranes, indicating its potency as an antagonist . In vitro studies have shown that this compound effectively inhibits CCK-stimulated amylase release from isolated rat pancreatic acini and reduces gallbladder contractions in guinea pigs .

Pharmacological Profile

The pharmacodynamics of this compound reveal its significant impact on appetite regulation and gastrointestinal function. By antagonizing CCK-A receptors, this compound alters feeding behavior and may influence conditions associated with excessive appetite or pancreatic dysfunction. Despite its promising activity, development for clinical use was halted by Sanofi due to concerns over efficacy and bioavailability .

Table 1: Biological Activity of this compound

Parameter Value
CCK-A Receptor Affinity (Ki) 0.2 nM
Inhibition of Amylase Release (pA2) 7.50
Inhibition of Gallbladder Contractions (pA2) 9.57
Indications Appetite disorders, pancreatic cancer
Development Status Halted (Sanofi)

Case Studies and Research Findings

Research has highlighted the potential implications of CCK-A receptor antagonists like this compound in various therapeutic areas:

  • Gastrointestinal Disorders : Studies indicate that CCK-A antagonists can facilitate gastric emptying and inhibit gallbladder contraction, potentially benefiting patients with dysmotility disorders .
  • Pancreatic Cancer : this compound has been investigated for its effects on pancreatic cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by modulating signaling pathways linked to the CCK receptors .
  • Appetite Regulation : The role of CCK in satiety makes this compound a candidate for treating obesity-related conditions. However, clinical trials have faced challenges regarding dosage and patient response variability .

Comparative Analysis with Other CCK Antagonists

This compound's structure and mechanism have been compared with other CCK antagonists like devazepide:

  • This compound contains a thiazolyl group which limits its interaction with specific receptor helices compared to devazepide, which has a more complex structure allowing for higher binding affinity .
  • Both compounds exhibit similar antagonistic effects but differ in their pharmacokinetic profiles and clinical application potential.

Table 2: Comparison of CCK Antagonists

Antagonist Structure Binding Affinity (Ki) Primary Use
This compoundThiazolyl group0.2 nMAppetite disorders, pancreatic cancer
DevazepideBenzodiazepine-likeHigher than this compoundGastrointestinal disorders

Eigenschaften

IUPAC Name

2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNRQFBVVQUOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046738
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor. This action presumably alters feeding habits, however the exact mechanism of action is not known.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

136381-85-6
Record name 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136381-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lintitript [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINTITRIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lintitript
Reactant of Route 2
Lintitript
Reactant of Route 3
Lintitript
Reactant of Route 4
Lintitript
Reactant of Route 5
Reactant of Route 5
Lintitript
Reactant of Route 6
Reactant of Route 6
Lintitript

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.